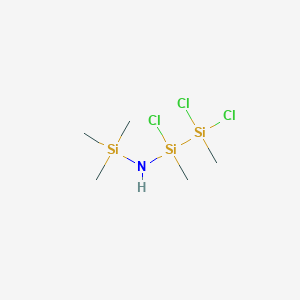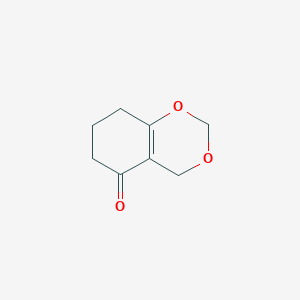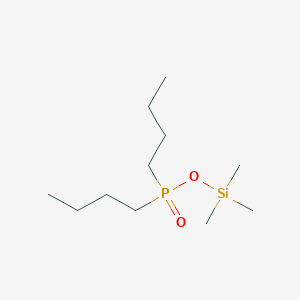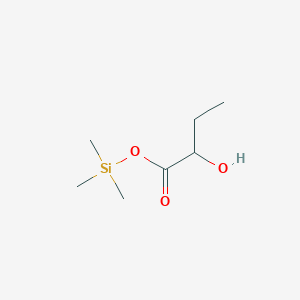
Trimethylsilyl 2-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 2-hydroxybutanoate is an organic compound characterized by the presence of a trimethylsilyl group attached to a 2-hydroxybutanoate moiety. This compound is notable for its utility in organic synthesis, particularly as a protecting group for alcohols and carboxylic acids due to its chemical inertness and large molecular volume .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trimethylsilyl 2-hydroxybutanoate typically involves the reaction of 2-hydroxybutanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether, which protects the hydroxyl group from further reactions .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger yields and efficiency. The reaction is conducted under controlled temperatures and pressures to ensure maximum conversion and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Trimethylsilyl 2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to yield alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases to facilitate the removal of the trimethylsilyl group.
Major Products Formed: The major products formed from these reactions include various alcohols, ketones, and substituted derivatives depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Trimethylsilyl 2-hydroxybutanoate finds extensive applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Trimethylsilyl 2-hydroxybutanoate involves the formation of a stable silyl ether, which protects the hydroxyl group from nucleophilic attacks. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the controlled release of the protected functional group. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses .
Comparaison Avec Des Composés Similaires
Trimethylsilyl chloride: Used for silylation of alcohols and carboxylic acids.
Tetrahydropyranyl ethers: Another class of protecting groups for alcohols.
Triethylsilyl ethers: Similar to trimethylsilyl ethers but with different steric and electronic properties.
Uniqueness: Trimethylsilyl 2-hydroxybutanoate is unique due to its specific combination of a trimethylsilyl group with a 2-hydroxybutanoate moiety, providing a balance of stability and reactivity that is advantageous in various synthetic applications .
Propriétés
Numéro CAS |
113451-60-8 |
|---|---|
Formule moléculaire |
C7H16O3Si |
Poids moléculaire |
176.28 g/mol |
Nom IUPAC |
trimethylsilyl 2-hydroxybutanoate |
InChI |
InChI=1S/C7H16O3Si/c1-5-6(8)7(9)10-11(2,3)4/h6,8H,5H2,1-4H3 |
Clé InChI |
LCBBPEAOLOUHBV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O[Si](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14303539.png)
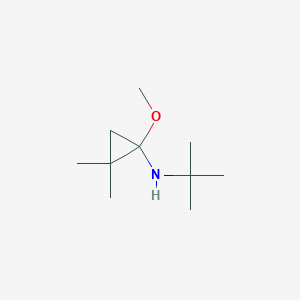
![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)

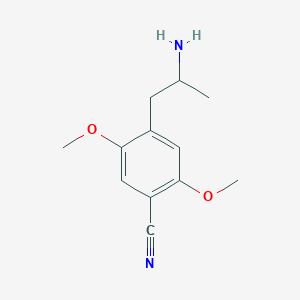


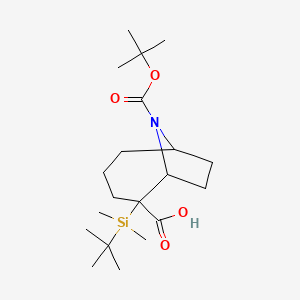

![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)
